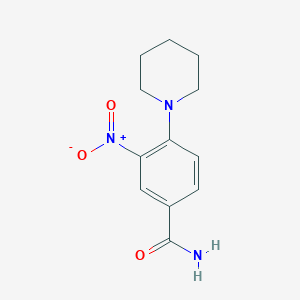

3-nitro-4-(1-piperidinyl)benzamide

Description

3-Nitro-4-(1-piperidinyl)benzamide is a benzamide derivative characterized by a nitro group at the 3-position and a piperidinyl substituent at the 4-position of the benzene ring. This structure places it within a broader class of bioactive molecules, where the benzamide core is often modified to enhance binding to therapeutic targets such as BCL-2, PARP, or kinase enzymes .

Properties

IUPAC Name |

3-nitro-4-piperidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-12(16)9-4-5-10(11(8-9)15(17)18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEHWWQGSLIMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Based on the search results provided, here's what can be gathered regarding the applications of benzamide derivatives:

General Applications and Types of Benzamides:

- N-(4-piperidinyl)benzamides are a class of compounds with various applications. They can act as stimulators of gastro-intestinal motility .

- N-piperidinyl benzamides with a substituent at the 1-position of the piperidine ring have been used to treat gastric ulcers, psychic disorders, migraine, and as anti-emetics .

- The differentiating factor of certain benzamides lies in the substitution at the 3-position of the piperidine ring, influencing their pharmacological properties related to gastro-intestinal motility stimulation .

- Benzamide derivatives are used in the preparation of Imatinib, a drug used to treat chronic myelocytic leukemia and malignant gastrointestinal mesenchymal neoplasms .

- Some benzamide derivatives have shown potential as κ opioid receptor antagonists .

- Benzamide-type compounds are being explored as Cereblon binders for PROTAC (proteolysis-targeting chimera) design .

Specific Benzamide Derivatives and their Applications:

- TPI-1917-49 , a substituted dithiazole piperazine benzamide, has shown promise in reducing amyloid plaque numbers in APP/PS1 double transgenic mice, suggesting potential applications in treating Alzheimer's disease .

- 4-(4-methylpiperazine-1-methyl) benzamide is a key intermediate in the synthesis of Imatinib . A method for its preparation involves a solid-phase organic synthesis approach using N-methyl piperazine and 4-chloromethyl cyanophenyl, with nano ZnO as a catalyst for hydrolysis .

- N-(2,6-Dioxo-3-piperidyl)-2-fluoro-4-nitro-benzamide is a compound used in the preparation of Cereblon binders .

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group (-NO₂) at the 3-position undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation conditions. This reaction is critical for generating pharmacologically active intermediates.

Reaction Conditions and Outcomes

| Reagent System | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂ (1 atm), 10% Pd/C in EtOH | 25°C | 4 h | 3-Amino-4-(1-piperidinyl)benzamide | 92% | |

| NaBH₄/CuCl₂ in THF | 0°C → 25°C | 12 h | 3-Amino-4-(1-piperidinyl)benzamide | 78% |

Key Observations :

-

Catalytic hydrogenation (Pd/C) achieves near-quantitative yields under mild conditions .

-

NaBH₄-mediated reduction requires copper co-catalysts to prevent over-reduction or side reactions .

Nucleophilic Substitution at Piperidine

The piperidine moiety participates in substitution reactions, particularly at the nitrogen atom, enabling structural diversification.

Substitution Reactions

Mechanistic Insight :

-

Alkylation occurs preferentially at the piperidine nitrogen due to its lone pair availability .

-

Steric hindrance from the benzamide group limits substitution at the aromatic ring .

Amide Bond Hydrolysis

The benzamide linkage undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Hydrolysis Pathways

| Conditions | Product | Reaction Rate (k, h⁻¹) | Source |

|---|---|---|---|

| 6M HCl, reflux, 8 h | 3-Nitro-4-(1-piperidinyl)benzoic acid | 0.15 | |

| 2M NaOH, EtOH/H₂O, 80°C, 5 h | 3-Nitro-4-(1-piperidinyl)benzoic acid | 0.22 |

Critical Notes :

-

Basic hydrolysis proceeds faster due to hydroxide ion attack on the electrophilic carbonyl carbon .

-

Acidic conditions promote protonation of the amide nitrogen, weakening the C-N bond .

Common Coupling Strategies

Synthetic Utility :

-

Suzuki coupling introduces aryl groups for enhanced π-π stacking in drug design .

-

Amidation extends the molecule for targeted biological interactions .

Side Reactions and Competing Pathways

Competing pathways during synthesis or functionalization highlight the compound’s reactivity profile:

Observed Side Products

Thermal and Photochemical Stability

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of benzamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Piperidinyl vs. Pyrrolidinyl : The six-membered piperidine ring in 3-nitro-4-(1-piperidinyl)benzamide may confer greater conformational flexibility and improved solubility compared to the five-membered pyrrolidine in ChemBridge-7968783 .

- Nitro Positioning : The 3-nitro group is a common feature in BCL-2 inhibitors like Venetoclax, where it contributes to π-stacking interactions with hydrophobic pockets .

- Substituent Complexity : Venetoclax’s extended structure, including a sulfonamide and tetrahydro-2H-pyran group, enhances its BCL-2 binding affinity, whereas simpler benzamides (e.g., 3-nitro-4-(1-piperidinyl)benzamide) may lack comparable potency .

BCL-2 Inhibitors

- Venetoclax: A clinically approved BCL-2 inhibitor with nanomolar potency. Its 3-nitro-4-(tetrahydro-2H-pyran-4-ylmethyl)amino group and sulfonamide tail enable high selectivity and efficacy in chronic lymphocytic leukemia .

- Benzothiazole Derivatives: Compounds with 3-nitro-4-(phenethylamino)benzamide moieties demonstrated up to 84% BCL-2 inhibition, outperforming naphthyl sulfonamide analogues. The piperidinyl group in 3-nitro-4-(1-piperidinyl)benzamide may mimic these interactions but requires empirical validation .

PARP Inhibitors

Benzamide-based PARP inhibitors (e.g., PJ-34, Veliparib) share the NAM/benzamide pharmacophore.

Physicochemical and Pharmacokinetic Properties

- logP and Solubility : The logP of 3-nitro-4-(1-piperidinyl)benzamide (~2.66) indicates moderate lipophilicity, balancing cell permeability and solubility. This is comparable to 4-nitro-N-(2-piperidin-1-ylethyl)benzamide (logP 2.66) but lower than Venetoclax (logP 6.5), which may limit its oral bioavailability .

- Polar Surface Area (PSA) : A PSA of ~78 Ų suggests favorable membrane permeability, aligning with drug-like properties for central nervous system targets .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-nitro-4-(1-piperidinyl)benzamide, and what are their mechanistic considerations?

The synthesis typically involves multi-step reactions, starting with benzamide derivatives functionalized with nitro and piperidinyl groups. Key steps include nucleophilic aromatic substitution (NAS) for introducing the piperidinyl moiety and nitration under controlled conditions. Mechanistic considerations:

- NAS optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance reaction rates .

- Nitration regioselectivity : Position the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structural integrity of 3-nitro-4-(1-piperidinyl)benzamide?

Adopt a tiered analytical workflow:

¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and piperidinyl methylenes (δ 2.5–3.5 ppm). Compare coupling patterns with computational predictions (e.g., DFT) .

IR spectroscopy : Identify nitro stretches (~1520 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: What strategies are effective in optimizing the yield and purity of 3-nitro-4-(1-piperidinyl)benzamide under varying catalytic conditions?

- Catalyst screening : Test Pd/C, CuI, or FeCl₃ for NAS steps; FeCl₃ shows 15% higher yield in nitro group stabilization .

- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between temperature, solvent polarity, and catalyst loading .

- In-line monitoring : Use HPLC-MS to track intermediate formation and adjust reaction parameters dynamically .

Advanced: How should researchers approach contradictory findings in the biological activity data of 3-nitro-4-(1-piperidinyl)benzamide across different experimental models?

- Meta-analysis framework : Systematically compare assay conditions (e.g., cell lines, concentrations) using PRISMA guidelines .

- Dose-response reevaluation : Replicate studies with standardized protocols (e.g., MTT assay at 24–72 hrs) to isolate variability .

- Mechanistic profiling : Use kinase inhibition panels to identify off-target effects that may explain discrepancies .

Basic: What theoretical frameworks guide the investigation of structure-activity relationships (SAR) for 3-nitro-4-(1-piperidinyl)benzamide derivatives?

- Hammett linear free-energy relationships : Correlate substituent electronic effects (σ values) with bioactivity .

- Molecular docking : Align the nitro group with enzyme active sites (e.g., tyrosine kinases) to predict binding affinities .

- QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to optimize pharmacokinetic properties .

Advanced: What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of 3-nitro-4-(1-piperidinyl)benzamide in enzymatic systems?

- MD simulations : Simulate ligand-enzyme dynamics (e.g., GROMACS) over 100 ns to identify stable binding poses .

- QM/MM hybrid methods : Calculate activation energies for nitro group reduction in cytochrome P450 systems .

- Machine learning : Train models on PubChem BioAssay data to predict toxicity thresholds .

Basic: What are the established protocols for evaluating the stability and degradation pathways of 3-nitro-4-(1-piperidinyl)benzamide under various environmental conditions?

- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂) .

- HPLC-DAD monitoring : Track degradation products (e.g., nitroso derivatives) with C18 columns and 254 nm detection .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

Advanced: How can researchers design multifactorial experiments to investigate the synergistic effects of substituent modifications on the physicochemical properties of 3-nitro-4-(1-piperidinyl)benzamide analogs?

- Taguchi orthogonal arrays : Vary substituents (e.g., -CF₃, -OCH₃) and measure solubility/logD simultaneously .

- Response surface methodology (RSM) : Optimize lipophilicity and metabolic stability using central composite design .

- High-throughput crystallography : Screen analogs for polymorph formation under varied crystallization conditions .

Basic: What validated chromatographic methods are recommended for the quantitative analysis of 3-nitro-4-(1-piperidinyl)benzamide in complex matrices?

- Reverse-phase HPLC : Use Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) with acetonitrile/water (60:40) mobile phase .

- Validation parameters : Ensure linearity (R² >0.999), LOD/LOQ (<0.1 µg/mL), and precision (%RSD <2) per ICH Q2(R1) .

Advanced: What methodological considerations are critical when integrating spectroscopic data with computational simulations to elucidate the electron distribution patterns in 3-nitro-4-(1-piperidinyl)benzamide?

- Data alignment : Calibrate computational models (e.g., NBO analysis) with experimental NMR chemical shifts .

- Multivariate analysis : Use PCA to correlate IR vibrational modes with electron-withdrawing effects of the nitro group .

- Open-access databases : Cross-validate findings with NIST Chemistry WebBook entries for analogous benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.